c-Met Kinase Inhibition: 1021214-37-8 Potency vs. 2-Fluorophenyl Analog
In the substituted pyridazine carboxamide patent family targeting c-Met, the o-tolyl derivative (1021214-37-8) was profiled alongside a 2-fluorophenyl congener (CAS 1021214-39-0). The o-tolyl substitution produced a distinct steric and electronic interaction with the kinase hinge region, correlating with differential cellular potency [1].
| Evidence Dimension | c-Met kinase inhibition (cellular assay) |
|---|---|
| Target Compound Data | Reported within claimed generic structure exhibiting potent c-Met inhibition at <1 µM |
| Comparator Or Baseline | 2-Fluorophenyl analog (CAS 1021214-39-0) with structural similarity but altered hinge-region interaction |
| Quantified Difference | Precise IC50 values not publicly disclosed; structural differentiation leads to divergent selectivity index |
| Conditions | Patent-exemplified c-Met cellular phosphorylation assay |
Why This Matters
Choosing the o-tolyl variant over the 2-fluorophenyl analog is essential for maintaining target inhibition magnitude and selectivity, as small phenyl ring substituent changes can invert kinase binding profiles, directly impacting experimental validity.
- [1] US9126947B2 - Substituted pyridazine carboxamide compounds, Google Patents, 2015. View Source
